molecular formula C13H12ClN3O3S B428081 1-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)urea CAS No. 173550-69-1

1-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)urea

Cat. No. B428081
CAS RN: 173550-69-1
M. Wt: 325.77g/mol
InChI Key: HACQCGHVZICZSC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-sulfamoylphenyl)urea is a sulfonamide.

Scientific Research Applications

Insecticidal Properties

1-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)urea has shown promising results as an insecticide. Studies have revealed its unique mode of action, which includes interference with cuticle deposition in insects, resulting in their inability to molt or pupate, leading to death. This compound is considered safe for mammals and primarily acts as a stomach poison for insects (Mulder & Gijswijt, 1973).

Chitin Synthesis Inhibition

Research indicates that compounds similar to this compound, such as diflubenzuron, inhibit chitin synthesis in insect larvae. This inhibition is a critical component of its insecticidal effect, preventing the formation of the insect cuticle and leading to effective pest control (Deul, Jong & Kortenbach, 1978).

Nonlinear Optical Properties

Investigations into the electronic and optical properties of related compounds have shown potential applications in nonlinear optics. For instance, derivatives of this compound have demonstrated high second and third harmonic generation values, suggesting their suitability for optoelectronic device fabrications (Shkir et al., 2018).

Corrosion Inhibition

Studies have also explored the use of similar compounds in corrosion inhibition. For example, specific derivatives have shown effectiveness in preventing corrosion of mild steel in hydrochloric acid solutions, indicating potential applications in industrial chemistry (Bahrami & Hosseini, 2012).

Potential Anticancer Activity

Research into derivatives of this compound has identified anticancer properties. Some derivatives have shown moderate to high activity against human tumor cell lines, suggesting a potential role in cancer chemotherapy (Brzozowski, 1998).

properties

CAS RN

173550-69-1

Molecular Formula

C13H12ClN3O3S

Molecular Weight

325.77g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-sulfamoylphenyl)urea

InChI

InChI=1S/C13H12ClN3O3S/c14-9-1-3-10(4-2-9)16-13(18)17-11-5-7-12(8-6-11)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18)

InChI Key

HACQCGHVZICZSC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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